molecular formula C10H10ClNO B14360139 4-Anilino-1-chlorobut-3-en-2-one CAS No. 90251-26-6

4-Anilino-1-chlorobut-3-en-2-one

Cat. No.: B14360139
CAS No.: 90251-26-6
M. Wt: 195.64 g/mol
InChI Key: MJRJIVBOVLNYHH-UHFFFAOYSA-N
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Description

4-Anilino-1-chlorobut-3-en-2-one is an organic compound with the molecular formula C10H10ClNO It is a derivative of butenone with an aniline group attached to the fourth carbon and a chlorine atom attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-1-chlorobut-3-en-2-one typically involves the reaction of aniline with 1-chlorobut-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Anilino-1-chlorobut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Anilino-1-chlorobut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilino-1-chlorobut-3-en-2-one involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anilino-1-chlorobut-3-en-2-one is unique due to the presence of both an aniline group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

90251-26-6

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

4-anilino-1-chlorobut-3-en-2-one

InChI

InChI=1S/C10H10ClNO/c11-8-10(13)6-7-12-9-4-2-1-3-5-9/h1-7,12H,8H2

InChI Key

MJRJIVBOVLNYHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)CCl

Origin of Product

United States

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